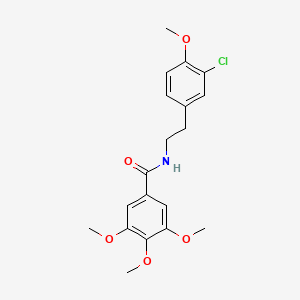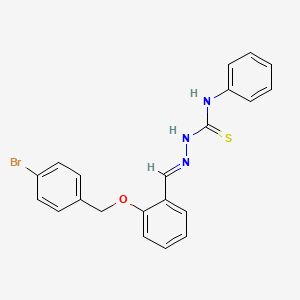
Benzyl (3-(5-chloro-2-oxo-3-phenylindolin-3-yl)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring.
Chlorination: The indole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Carbamate Formation: The chlorinated indole derivative is then reacted with benzyl chloroformate and a suitable base (e.g., triethylamine) to form the carbamate group.
Final Coupling: The final step involves coupling the carbamate intermediate with a propylamine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and methanol.
Substitution: Ammonia, thiols, and various organic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives.
Hydrolysis: Benzyl alcohol and corresponding amines.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial enzymes, exhibiting antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 3-(5-bromo-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate: Similar structure with a bromine atom instead of chlorine.
Benzyl 3-(5-fluoro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate: Similar structure with a fluorine atom instead of chlorine.
Benzyl 3-(5-methyl-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate: Similar structure with a methyl group instead of chlorine.
Uniqueness
Benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for synthetic applications. Additionally, the specific arrangement of functional groups in this compound may confer unique biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C25H23ClN2O3 |
|---|---|
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
benzyl N-[3-(5-chloro-2-oxo-3-phenyl-1H-indol-3-yl)propyl]carbamate |
InChI |
InChI=1S/C25H23ClN2O3/c26-20-12-13-22-21(16-20)25(23(29)28-22,19-10-5-2-6-11-19)14-7-15-27-24(30)31-17-18-8-3-1-4-9-18/h1-6,8-13,16H,7,14-15,17H2,(H,27,30)(H,28,29) |
InChI-Schlüssel |
NRTVOMXXRWHCAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC2(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



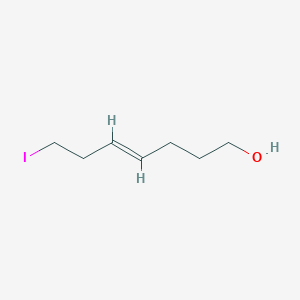


![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)

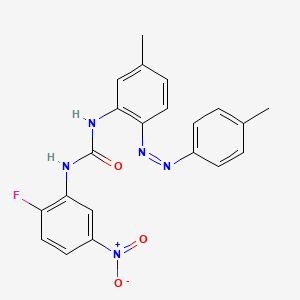
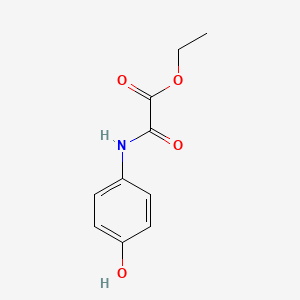
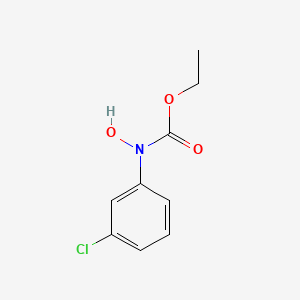

![Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B11955623.png)
